molecular formula C10H20N2O4 B14705736 2-Ethyl-1,3-propanediol carbamate propylcarbamate CAS No. 25423-20-5

2-Ethyl-1,3-propanediol carbamate propylcarbamate

Cat. No.: B14705736
CAS No.: 25423-20-5
M. Wt: 232.28 g/mol
InChI Key: TUQLBASXUYTTNN-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-propanediol carbamate propylcarbamate is a chemical compound with the molecular formula C10H20N2O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,3-propanediol carbamate propylcarbamate typically involves the reaction of 2-ethyl-1,3-propanediol with propyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate linkage. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,3-propanediol carbamate propylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates or other derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-1,3-propanediol carbamate propylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a muscle relaxant or anticonvulsant.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3-propanediol carbamate propylcarbamate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but it is thought to influence neurotransmitter systems and other cellular processes.

Comparison with Similar Compounds

2-Ethyl-1,3-propanediol carbamate propylcarbamate can be compared with other similar compounds, such as:

    2-Methyl-2-propyl-1,3-propanediol carbamate cyclopropylcarbamate: Known for its muscle relaxant properties.

    2-Ethyl-2-methyl-1,3-propanediol: Used in the production of resins and polymers.

    2-Sec-butyl-2-methyl-1,3-propanediol: Another derivative with industrial applications.

Properties

CAS No.

25423-20-5

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

2-(carbamoyloxymethyl)butyl N-propylcarbamate

InChI

InChI=1S/C10H20N2O4/c1-3-5-12-10(14)16-7-8(4-2)6-15-9(11)13/h8H,3-7H2,1-2H3,(H2,11,13)(H,12,14)

InChI Key

TUQLBASXUYTTNN-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)OCC(CC)COC(=O)N

Origin of Product

United States

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